(s)-3-Amino-3-(4-nitrophenyl)propanoic acid
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Overview
Description
(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzaldehyde.
Biocatalytic Step: The 4-nitrobenzaldehyde is converted to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid using L-threonine transaldolase from Pseudomonas sp.
Chemical Reactions: The intermediate is then subjected to a series of chemical reactions to obtain the final product.
Industrial Production Methods
the chemoenzymatic approach mentioned above can be scaled up for industrial applications due to its high yield and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-3-(4-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
(s)-3-Amino-3-(4-nitrophenyl)propanoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-3-Amino-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can influence the secretion of anabolic hormones and supply fuel during exercise .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: This compound is similar in structure but differs in its hydrochloride salt form.
4-Nitrophenylalanine: Another similar compound with a nitro group attached to the phenyl ring.
Uniqueness
(s)-3-Amino-3-(4-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both amino and nitro functional groups. This combination allows for a wide range of chemical reactions and applications in various fields .
Properties
IUPAC Name |
(3S)-3-amino-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362531 |
Source
|
Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501030-96-2 |
Source
|
Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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